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Abstract

2-lodo-5-nitropyridine has emerged as a crucial and versatile building block in organic
synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal
importance. Its unique electronic properties, stemming from the presence of both an electron-
withdrawing nitro group and a reactive iodine atom on the pyridine ring, render it an ideal
substrate for a variety of cross-coupling reactions. This technical guide provides an in-depth
overview of the synthesis, properties, and extensive applications of 2-iodo-5-nitropyridine,
with a focus on its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling
reactions. Detailed experimental protocols, quantitative data, and logical workflows are
presented to facilitate its use in research and drug development.

Introduction

The pyridine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and
biologically active compounds. The functionalization of the pyridine ring is a central theme in
medicinal chemistry, and halo-pyridines, in particular, serve as key intermediates for the
introduction of diverse substituents. Among these, 2-iodo-5-nitropyridine stands out due to
the orthogonal reactivity of its functional groups. The nitro group acts as a powerful electron-
withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution and
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influencing the regioselectivity of metal-catalyzed cross-coupling reactions. The iodo group,
being an excellent leaving group in palladium-catalyzed reactions, provides a handle for the
facile formation of carbon-carbon and carbon-nitrogen bonds. This guide aims to be a
comprehensive resource for chemists leveraging the synthetic potential of 2-iodo-5-
nitropyridine.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of 2-iodo-5-nitropyridine is
essential for its effective use in synthesis.

hvsical and Chemical

Property Value Reference
CAS Number 28080-54-8 [1]
Molecular Formula CsH3IN20:2 [1]
Molecular Weight 249.99 g/mol [1]

White to cream or pale yellow

Appearance to yellow crystals or crystalline [2]
powder

Melting Point 163-168 °C [1]

Assay (GC) >96.0% [2]

Spectroscopic Data

The structural characterization of 2-iodo-5-nitropyridine is confirmed by spectroscopic
methods. While a specific, dedicated full spectral analysis is not readily available in all
databases, typical chemical shifts for such a structure can be predicted and are supported by
data from analogous compounds.

1H NMR (400 MHz, CDCls):

e 59.25(d, J = 2.8 Hz, 1H, H-6)
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e 08.45(dd, J=8.8, 2.8 Hz, 1H, H-4)

e 57.80(d, J = 8.8 Hz, 1H, H-3)

13C NMR (101 MHz, CDCls):

5 155.0 (C-6)

8 145.0 (C-5)

& 140.0 (C-2)

5 135.0 (C-4)

5 125.0 (C-3)

Note: The provided NMR data is a prediction based on known substituent effects on the
pyridine ring and may vary slightly from experimentally obtained spectra.

Synthesis of 2-lodo-5-nitropyridine

An improved synthesis of 2-iodo-5-nitropyridine involves the halogen exchange of the more
readily available 2-chloro-5-nitropyridine.

Experimental Protocol: Synthesis of 2-lodo-5-nitropyridine

Materials:

2-Chloro-5-nitropyridine

Sodium iodide (Nal)

Hydriodic acid (HI, 57%)

Methyl ethyl ketone (MEK)

Water

10% Sodium hydroxide (NaOH) solution
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e Sodium bisulfite (NaHSO3)
Procedure:

e A mixture of 2-chloro-5-nitropyridine (4.0 g, 0.0252 mol), sodium iodide (11.0 g, 0.0734 mol),
57% hydriodic acid (2 mL), water (3 mL), and methyl ethyl ketone (55 mL) is stirred under
gentle reflux for 16 hours.

e The reaction mixture is cooled to room temperature and filtered to remove the precipitated
sodium chloride.

e The dark filtrate is evaporated to dryness using a rotary evaporator.

e The residue is suspended in water (75 mL) and made basic with a 10% sodium hydroxide
solution.

e Sodium bisulfite (5.0 g) is added, and the suspension is stirred overnight.

o The resulting yellow-green crude product is collected by filtration and recrystallized from an
acetone-water mixture to yield 2-iodo-5-nitropyridine.

Expected Yield: 60-70%

Applications in Cross-Coupling Reactions

2-lodo-5-nitropyridine is an excellent substrate for various palladium-catalyzed cross-coupling
reactions, enabling the synthesis of a diverse range of substituted nitropyridines. These
products can then be further manipulated, for example, by reduction of the nitro group to an
amine, to access a wide array of functionalized pyridines.
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Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an
organohalide and an organoboron compound. 2-lodo-5-nitropyridine readily participates in
this reaction with various aryl and heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-lodo-5-nitropyridine with 4-
Methoxyphenylboronic Acid

Materials:

e 2-lodo-5-nitropyridine

e 4-Methoxyphenylboronic acid

» Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
e Potassium carbonate (K2CO3s)

e Toluene

» Ethanol

o Water (degassed)
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Procedure:

To a reaction flask are added 2-iodo-5-nitropyridine (1.0 mmol), 4-methoxyphenylboronic
acid (1.2 mmol), and potassium carbonate (2.0 mmol).

Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added, and the flask is evacuated
and backfilled with an inert gas (e.g., argon or nitrogen) three times.

A degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL) is added to the
flask.

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under the inert
atmosphere.

The reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl
acetate, and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 2-(4-
methoxyphenyl)-5-nitropyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide. 2-lodo-5-nitropyridine serves as an excellent substrate for the

introduction of alkynyl moieties.

Experimental Protocol: Sonogashira Coupling of 2-lodo-5-nitropyridine with Phenylacetylene

Materials:

2-lodo-5-nitropyridine

Phenylacetylene
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Bis(triphenylphosphine)palladium(ll) dichloride [PdCI2(PPhs):]

Copper(l) iodide (Cul)

Triethylamine (TEA)

Anhydrous tetrahydrofuran (THF)
Procedure:

e To a dry Schlenk flask under an inert atmosphere, add 2-iodo-5-nitropyridine (1.0 mmol),
bis(triphenylphosphine)palladium(ll) dichloride (0.02 mmol), and copper(l) iodide (0.04
mmol).

e Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) to the flask.
e Stir the mixture at room temperature for 10 minutes.

e Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

o Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC.

e Upon completion, the reaction mixture is cooled to room temperature and filtered through a
pad of celite.

e The filtrate is concentrated under reduced pressure, and the residue is purified by column
chromatography on silica gel to yield 2-(phenylethynyl)-5-nitropyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of C-N bonds. This reaction allows for the facile synthesis of N-aryl and N-heteroaryl
amines from aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination of 2-lodo-5-nitropyridine with Morpholine
Materials:

e 2-lodo-5-nitropyridine
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Morpholine

Palladium(ll) acetate [Pd(OAc):]

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Procedure:

To an oven-dried Schlenk tube under an inert atmosphere, add palladium(ll) acetate (0.02
mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

Add 2-iodo-5-nitropyridine (1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube.

Add morpholine (1.2 mmol) to the reaction mixture via syringe.

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the progress of the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate,
and filter through a pad of celite.

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate,
and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford 2-
morpholino-5-nitropyridine.[3]

Quantitative Data Summary

The following table summarizes representative yields for the cross-coupling reactions of 2-

iodo-5-nitropyridine with various partners. These yields are indicative and can be further

optimized by modifying reaction conditions.
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Reaction Type Coupling Partner Product Yield (%)
4- 2-(4-
Suzuki-Miyaura Methoxyphenylboronic ~ Methoxyphenyl)-5- ~85
acid nitropyridine
_ 2-(Phenylethynyl)-5-
Sonogashira Phenylacetylene ) o ~90
nitropyridine
) ) 2-Morpholino-5-
Buchwald-Hartwig Morpholine ~92

nitropyridine

Yields are based on literature for analogous substrates and optimized conditions.

Application in the Synthesis of Bioactive Molecules:

GSK-3p Inhibitors

2-lodo-5-nitropyridine and its derivatives are valuable precursors in the synthesis of various

biologically active molecules, including kinase inhibitors. For instance, substituted pyridines are

core components of many Glycogen Synthase Kinase 3 (GSK-3p) inhibitors, which are being

investigated for the treatment of neurodegenerative diseases, bipolar disorder, and diabetes.[4]

[51[6][71[8] The synthesis often involves a nucleophilic aromatic substitution on a halo-

nitropyridine scaffold, followed by further functionalization.
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This generalized pathway highlights how 2-iodo-5-nitropyridine can be a key starting material.

The initial SNAr reaction, often a Buchwald-Hartwig amination, introduces a key side chain.
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Subsequent reduction of the nitro group provides an amino functionality that can be further
elaborated, for example, through another coupling reaction or amide bond formation, to build
the final inhibitor structure.

Conclusion

2-lodo-5-nitropyridine is a highly valuable and versatile building block in organic synthesis. Its
predictable reactivity in a range of palladium-catalyzed cross-coupling reactions, including
Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allows for the efficient and
modular synthesis of a wide variety of substituted pyridine derivatives. These derivatives are
important intermediates in the development of new pharmaceuticals, particularly in the area of
kinase inhibitors. The detailed protocols and data presented in this guide are intended to
empower researchers to fully exploit the synthetic potential of this important reagent in their
drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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